4-[3-(trifluoromethyl)-3H-diazirin-3-yl]benzene-1-sulfonyl chloride
Description
4-[3-(Trifluoromethyl)-3H-diazirin-3-yl]benzene-1-sulfonyl chloride (CAS: 224.63) is a bifunctional compound combining a trifluoromethyl-diazirine group and a sulfonyl chloride moiety. The diazirine ring enables photochemical activation to generate carbenes, while the sulfonyl chloride group facilitates nucleophilic substitution reactions, making it a versatile reagent for photoaffinity labeling and crosslinking applications .
Properties
IUPAC Name |
4-[3-(trifluoromethyl)diazirin-3-yl]benzenesulfonyl chloride | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H4ClF3N2O2S/c9-17(15,16)6-3-1-5(2-4-6)7(13-14-7)8(10,11)12/h1-4H | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CINGXRHPEXNFCE-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC=C1C2(N=N2)C(F)(F)F)S(=O)(=O)Cl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H4ClF3N2O2S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
284.64 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
2089731-83-7 | |
| Record name | 4-[3-(trifluoromethyl)-3H-diazirin-3-yl]benzene-1-sulfonyl chloride | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Biological Activity
4-[3-(Trifluoromethyl)-3H-diazirin-3-yl]benzene-1-sulfonyl chloride is a compound of significant interest in chemical biology due to its unique photoreactive properties. The diazirine moiety allows for covalent labeling of proteins and other biomolecules upon exposure to light, making it a valuable tool in studying protein interactions and conformational changes.
The molecular formula of this compound is with a molecular weight of 284.64 g/mol. The presence of the trifluoromethyl group enhances its stability and lipophilicity, which can be advantageous in drug design and development .
The biological activity of this compound is primarily attributed to its ability to form covalent bonds with target proteins upon photolysis. This covalent modification enables researchers to map protein interactions and investigate the dynamics of protein conformations under physiological conditions. Such studies are crucial for understanding cellular mechanisms and developing therapeutic strategies .
Protein Labeling
The compound has been utilized in various studies for:
- Mapping Protein-Protein Interactions : By covalently attaching to proteins, researchers can identify interaction partners and elucidate signaling pathways.
- Studying Conformational Changes : The ability to label proteins in their native state allows for insights into how proteins change shape during their functional cycles.
Case Studies
- Antibacterial Activity : Research has shown that compounds with similar structural features exhibit significant antibacterial properties. For instance, derivatives containing sulfonyl groups have demonstrated effective inhibition against various bacterial strains, indicating the potential for this compound to be explored for similar applications .
- Anti-Cancer Activity : A series of studies have tested compounds structurally related to this diazirine derivative against multiple human cancer cell lines. For example, certain derivatives exhibited IC50 values lower than the reference drug Doxorubicin, suggesting promising anti-cancer activity .
Comparative Analysis with Similar Compounds
| Compound Name | Structure Features | Unique Properties |
|---|---|---|
| 4-[3-(Trifluoromethyl)-3H-diazirin-3-yl]benzoic Acid | Contains a carboxylic acid instead of sulfonyl chloride | Used primarily for biochemical studies |
| 4-(Diazirin-3-yl)phenol | Simple phenolic structure without trifluoromethyl group | Less stable than trifluoromethyl derivatives |
| 4-(Trifluoromethyl)benzenesulfonamide | Contains a sulfonamide instead of sulfonyl chloride | Exhibits different reactivity patterns |
Research Findings
Recent investigations have highlighted the impact of trifluoromethyl and sulfonyl groups on biological activity. A study designed novel urea derivatives, some incorporating sulfonyl groups, which demonstrated significant antibacterial activity against strains such as E. coli and C. albicans, with minimum inhibitory concentrations (MICs) as low as 4.88 µg/mL . Additionally, molecular docking studies indicated promising inhibition profiles against key enzymes involved in bacterial metabolism.
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Comparison with Diazirine-Containing Compounds
3-Trifluoromethyl-3-phenyldiazirine (TPD)
- Structure : Lacks the sulfonyl chloride group; instead, it features a para-substituted hydroxyl ethyl-O-tosylate group .
- Photolysis: Generates carbene with 65% efficiency upon irradiation. No fluorine migration observed, ensuring specificity in labeling .
- Applications : Used as a photochemical probe due to its dark stability and rapid activation. The tosylate group allows conjugation but is less reactive than sulfonyl chloride .
Key Differences :
| Property | Target Compound | TPD |
|---|---|---|
| Reactive Group | Sulfonyl chloride (high electrophilicity) | Tosylate (moderate reactivity) |
| Conjugation Efficiency | Faster nucleophilic substitution | Requires harsher conditions |
| Photolysis Byproducts | Carbene (~65%) + diazo isomer (~35%) | Similar carbene yield |
| Stability in Acid/Base | Stable in 1 M HCl/NaOH | Stable in 1 M HCl/NaOH |
Comparison with Sulfonyl Chloride Derivatives
Trifluoromethanesulfonyl Chloride (CF₃SO₂Cl)
Key Differences :
| Property | Target Compound | CF₃SO₂Cl |
|---|---|---|
| Photoreactivity | Carbene generation via UV light | None |
| Hydrolytic Stability | Stable in acidic/basic conditions | Reacts with water to form sulfonic acid |
| Applications | Photoaffinity labeling | Triflating agent, catalysis |
3-Chloro-4-(Trifluoromethyl)benzene-1-sulfonyl Chloride
Key Differences :
| Property | Target Compound | 3-Chloro-4-(CF₃)-Bz-SO₂Cl |
|---|---|---|
| Photochemical Function | Carbene-mediated crosslinking | No photoreactive group |
| Biocompatibility | Suitable for biomolecular conjugation | Limited to small-molecule derivatization |
Photochemical Reactivity
- The target compound’s diazirine group photolyzes efficiently (~350 nm) to form a carbene, which inserts into C–H or O–H bonds with >50% yield in nonpolar solvents and >95% in methanol . This contrasts with non-diazirine sulfonyl chlorides, which lack this dual functionality.
Stability and Handling
- Unlike trifluoromethanesulfonyl chloride, which requires anhydrous handling, the target compound is stable in the dark under diverse conditions, enabling long-term storage .
Q & A
Basic: What are the primary synthetic routes for 4-[3-(trifluoromethyl)-3H-diazirin-3-yl]benzene-1-sulfonyl chloride?
Answer:
The synthesis typically involves introducing the diazirine moiety via cyclization of trifluoroacetamidine precursors under controlled reaction conditions. For example, analogous sulfonyl chloride syntheses (e.g., 3-[(4-methoxyphenyl)sulfamoyl]benzene-1-sulfonyl chloride) use nucleophilic substitution with amines or thiols in the presence of a base (e.g., pyridine) to neutralize HCl byproducts . Key steps include inert atmosphere handling and purification via recrystallization or chromatography .
Basic: How should this compound be stored to maintain stability for experimental use?
Answer:
Due to the sulfonyl chloride group’s sensitivity to moisture, store the compound under anhydrous conditions (e.g., argon or nitrogen atmosphere) at –20°C. Use Schlenk-line techniques for transfers, as demonstrated in protocols for similar moisture-sensitive reagents like 3-(Cyclopropylcarbamoyl)benzene-1-sulfonyl chloride .
Basic: What spectroscopic methods are critical for structural confirmation?
Answer:
- NMR Spectroscopy : 1H, 13C, and 19F NMR to confirm substituent positions and fluorine coupling patterns (e.g., trifluoromethyl group at δ –60 ppm in 19F NMR) .
- X-ray Crystallography : Resolve diazirine ring geometry, as seen in analogous fluorophenyl sulfonate structures .
- IR Spectroscopy : Confirm sulfonyl chloride (S=O stretch at ~1370–1350 cm⁻¹) and diazirine (C=N stretch at ~1600 cm⁻¹) .
Advanced: How can researchers optimize reaction yields in flow-chemistry systems?
Answer:
Adopt Design of Experiments (DoE) to systematically vary parameters (e.g., temperature, residence time, reagent stoichiometry). For example, diphenyldiazomethane synthesis in flow systems achieved optimization by adjusting oxidation conditions and residence times . Apply similar statistical modeling to this compound’s diazirine formation step.
Advanced: How to resolve contradictions in reported biological activities of derivatives?
Answer:
- Comparative Analysis : Compare substituent effects using a table of analogous compounds (e.g., 4-(Trifluoromethyl)benzenesulfonyl chloride vs. 4-methoxy derivatives) to identify structure-activity trends .
- Standardized Assays : Replicate experiments under controlled conditions (e.g., pH, solvent) to isolate variables causing discrepancies .
Advanced: What strategies enable selective functionalization of the sulfonyl chloride group?
Answer:
- Protection/Deprotection : Temporarily protect the diazirine group with photolabile protecting agents during nucleophilic substitution reactions.
- Stepwise Synthesis : Prioritize sulfonamide formation before introducing the diazirine moiety to avoid side reactions, as shown in copolymerization protocols for polycationic dye-fixatives .
Basic: What safety precautions are essential when handling this compound?
Answer:
- Use fume hoods and PPE (gloves, goggles) due to sulfonyl chloride’s corrosive nature.
- Avoid aqueous environments; reactions should occur in anhydrous solvents (e.g., dichloromethane) .
- Follow toxicity guidelines for analogous compounds (e.g., LC50 data for Daphnia magna in sulfonamide derivatives) .
Advanced: How to study the photoreactivity of the diazirine group in biological systems?
Answer:
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
